molecular formula C15H22N4O4S B2385874 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1172449-55-6

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2385874
CAS No.: 1172449-55-6
M. Wt: 354.43
InChI Key: CSGLYGNPRMTLSO-UHFFFAOYSA-N
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Description

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a complex organic compound characterized by its unique molecular structure

Scientific Research Applications

This compound has garnered attention in scientific research due to its diverse applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: Its unique properties make it valuable in various industrial processes, including material science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole and piperidine structures. The sulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxadiazole ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the production volumes. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the oxadiazole ring play crucial roles in binding to these targets, leading to biological or chemical activity. Detailed studies are required to fully elucidate the exact mechanisms.

Comparison with Similar Compounds

  • 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-methyl-1,3,4-oxadiazole

  • 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-3-isopropyl-1,3,4-oxadiazole

Uniqueness: This compound stands out due to its specific structural features, such as the isopropyl group at the 5-position, which can influence its reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-9(2)14-16-17-15(22-14)12-5-7-19(8-6-12)24(20,21)13-10(3)18-23-11(13)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGLYGNPRMTLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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